molecular formula C17H28N4O2 B115782 Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate CAS No. 147539-20-6

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate

Cat. No. B115782
M. Wt: 320.4 g/mol
InChI Key: AHEHSSRHLXDEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in the activation of B cells and is implicated in various autoimmune and inflammatory diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases.

Mechanism Of Action

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate binds to the active site of BTK and inhibits its activity by preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the suppression of B cell activation and proliferation, as well as the modulation of the immune response and reduction of inflammation.

Biochemical And Physiological Effects

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has been shown to have a potent and selective inhibitory effect on BTK activity in vitro and in vivo. It has also been shown to reduce B cell proliferation and survival, as well as modulate the immune response and reduce inflammation. Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has a favorable pharmacokinetic profile and is well-tolerated in preclinical and clinical studies.

Advantages And Limitations For Lab Experiments

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has several advantages for lab experiments, including its potent and selective inhibition of BTK activity, favorable pharmacokinetic profile, and well-tolerated nature. However, there are also some limitations to the use of Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate in lab experiments, including its cost and availability, as well as the need for specialized equipment and expertise for synthesis and characterization.

Future Directions

There are several future directions for the study of Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate, including the evaluation of its efficacy and safety in clinical trials for the treatment of B cell malignancies and autoimmune diseases. Other potential future directions include the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as the investigation of the role of BTK in other diseases and biological processes. Overall, Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate represents a promising therapeutic option for the treatment of B cell malignancies and autoimmune diseases, and further research is needed to fully understand its potential applications.

Scientific Research Applications

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation and survival. Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has also been shown to modulate the immune response and reduce inflammation in various animal models.

properties

CAS RN

147539-20-6

Product Name

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate

Molecular Formula

C17H28N4O2

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C17H28N4O2/c1-5-8-18-14-7-6-9-19-15(14)20-10-12-21(13-11-20)16(22)23-17(2,3)4/h6-7,9,18H,5,8,10-13H2,1-4H3

InChI Key

AHEHSSRHLXDEAI-UHFFFAOYSA-N

SMILES

CCCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C

Canonical SMILES

CCCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C

synonyms

1-((1,1-DIMETHYLETHOXY)CARBONYL)-4-(3-(PROPYLAMINO)-2-PYRIDYL)-PIPERAZINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium cyanoborohydride (0.31 g) is added to a cold solution of 1-[1,1-dimethylethoxycarbonyl]-4-[3-amino-2-pyridinyl]piperazine (International Publication No. WO 88/08424, 2.8 g), propional (0.87 g), and methanol (15 ml). After the exotherm has subsided, the reaction is stirred at 20°-25° overnight. The reaction is acidified (pH 2) with aqueous hydrochloride and then diluted with dichloromethane. The pH is adjusted with aqueous ammonium hydroxide (pH 8), and the phases are separated. The organic phase is dried over sodium sulfate, and concentrated under reduced pressure to a crude product which is dissolved in diethyl ether and allowed to crystallize at -5°. The solid is identified as starting material. The mother liquor is concentrated in vacuo to give the title compound.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.